molecular formula C18H12O2 B14727680 8-Fluoranthenecarboxylic acid, methyl ester CAS No. 6374-62-5

8-Fluoranthenecarboxylic acid, methyl ester

Cat. No.: B14727680
CAS No.: 6374-62-5
M. Wt: 260.3 g/mol
InChI Key: YWRNGHKZUBFWFJ-UHFFFAOYSA-N
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Description

8-Fluoranthenecarboxylic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular ester is derived from fluoranthene, a polycyclic aromatic hydrocarbon, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoranthenecarboxylic acid, methyl ester typically involves the esterification of 8-fluoranthenecarboxylic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoranthenecarboxylic acid, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 8-Fluoranthenecarboxylic acid and methanol.

    Reduction: 8-Fluoranthenemethanol.

    Substitution: Various substituted fluoranthene derivatives.

Mechanism of Action

The mechanism of action of 8-fluoranthenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 8-Fluoranthenecarboxylic acid, methyl ester is unique due to its polycyclic aromatic structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .

Properties

CAS No.

6374-62-5

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

methyl fluoranthene-8-carboxylate

InChI

InChI=1S/C18H12O2/c1-20-18(19)12-8-9-13-14-6-2-4-11-5-3-7-15(17(11)14)16(13)10-12/h2-10H,1H3

InChI Key

YWRNGHKZUBFWFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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